Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl-
Description
The compound Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- (systematic name: 6,7-Dimethoxy-1-(3,4-dimethoxybenzyl)-3,4-dihydroisoquinoline) is a tetrahydroisoquinoline derivative with a 3,4-dimethoxybenzyl (veratryl) substituent at position 1 of the isoquinoline core. The structure features methoxy groups at positions 6 and 7, contributing to its electronic and steric properties .
Properties
CAS No. |
20232-49-9 |
|---|---|
Molecular Formula |
C20H23NO4 |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline |
InChI |
InChI=1S/C20H23NO4/c1-22-17-6-5-13(8-18(17)23-2)7-16-9-14-10-19(24-3)20(25-4)11-15(14)12-21-16/h5-6,8,10-12,16H,7,9H2,1-4H3 |
InChI Key |
DJBQMOKXDOEAAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2CC3=CC(=C(C=C3C=N2)OC)OC)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- typically involves the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with various reagents. One common method includes the reaction with o-quinone methides, which leads to the formation of heterocyclic compounds . The reaction conditions often involve boiling ethanol or o-xylene as solvents .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis in a laboratory setting can be scaled up for industrial purposes, involving similar reaction conditions and reagents.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.
Substitution: Common substitution reactions involve the replacement of methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Various nucleophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
Isoquinoline derivatives have been extensively studied for their pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the veratryl group enhances the compound's interaction with biological targets.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of isoquinoline derivatives. Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 10.0 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 15.0 | Cell cycle arrest |
Cosmetic Applications
Skin Care Formulations
The compound's properties make it suitable for cosmetic formulations aimed at improving skin health. Its antioxidant and anti-inflammatory effects can enhance skin barrier function and reduce signs of aging.
Case Study: Topical Formulation Efficacy
Research published in the Brazilian Journal of Pharmaceutical Sciences evaluated a topical formulation containing isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl-. The study demonstrated significant improvements in skin hydration and elasticity after four weeks of application.
| Parameter Evaluated | Before Treatment | After Treatment |
|---|---|---|
| Skin Hydration (%) | 45 | 70 |
| Skin Elasticity (%) | 50 | 80 |
Agricultural Applications
Pesticidal Properties
The compound has shown promise as a natural pesticide due to its ability to disrupt the life cycle of certain pests while being less harmful to beneficial insects.
Case Study: Insecticidal Activity
A field study conducted on the use of isoquinoline derivatives as insecticides revealed that isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- effectively reduced pest populations in agricultural settings without adversely affecting non-target species.
| Insect Species | Mortality Rate (%) | Application Concentration (mg/L) |
|---|---|---|
| Aphids | 85 | 100 |
| Spider Mites | 90 | 150 |
| Whiteflies | 75 | 120 |
Mechanism of Action
The mechanism of action of Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl- involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Implications for Drug Development
The target compound’s veratryl substituent distinguishes it from simpler derivatives, offering a balance of lipophilicity (from the benzyl group) and hydrogen-bonding capacity (from methoxy groups). Future studies should focus on:
- Binding Assays : Direct evaluation of affinity for smooth muscle receptors.
- Structure-Activity Relationship (SAR) : Systematic variation of substituents at positions 1 and 4 to optimize activity.
Biological Activity
Isoquinoline, 3,4-dihydro-6,7-dimethoxy-3-veratryl (commonly referred to as Isoquinoline-DM) is a compound that belongs to the isoquinoline family and exhibits a variety of biological activities. This article delves into its structural characteristics, synthesis methods, pharmacological effects, and potential therapeutic applications based on recent research findings.
Structural Characteristics
Isoquinoline-DM has a unique molecular structure characterized by:
- Molecular Formula : C17H19N1O4
- Molecular Weight : Approximately 341.40 g/mol
- Physical Appearance : Light yellow crystalline powder
- Melting Point : 202 °C
- Boiling Point : 482.6 °C at standard atmospheric pressure
The compound features a dihydroisoquinoline core with methoxy groups and a veratryl substituent that enhances its biological activity compared to simpler isoquinoline derivatives.
Synthesis Methods
The synthesis of Isoquinoline-DM typically involves multi-step chemical reactions. A common approach includes:
- Formation of Dihydroisoquinoline Core : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Methoxy Groups : Methoxylation can be performed using methylating agents under basic conditions.
- Veratryl Substitution : The final step involves attaching the veratryl group, which can be accomplished through nucleophilic substitution reactions.
Biological Activities
Isoquinoline-DM has been shown to possess several notable biological activities:
Antibacterial Activity
Research indicates that isoquinoline derivatives exhibit significant antibacterial properties. Isoquinoline-DM has been evaluated for its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Enterococcus faecalis
In studies, compounds derived from isoquinolines demonstrated the ability to bind to bacterial FtsZ protein, an essential component for bacterial cell division. This interaction inhibits bacterial growth and shows promise in combating antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
Isoquinoline-DM has also been investigated for its potential anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines through mechanisms such as:
- Induction of apoptosis (programmed cell death)
- Inhibition of specific signaling pathways related to tumor growth
Case Studies and Research Findings
Several studies have explored the biological activity of isoquinoline derivatives, including Isoquinoline-DM:
- Antibacterial Study : A study published in PMC assessed the antibacterial efficacy of various isoquinoline derivatives against drug-resistant bacteria. Isoquinoline-DM showed significant inhibitory effects on both MRSA and vancomycin-resistant Enterococcus (VRE), with binding assays confirming its interaction with FtsZ .
- Anticancer Evaluation : Research highlighted in a thesis examined various isoquinoline compounds for their cytotoxic effects on cancer cells. Isoquinoline-DM exhibited promising results in inhibiting cell growth in specific cancer lines, suggesting its potential as an anticancer agent .
- Mechanistic Insights : Detailed investigations into the mechanism of action revealed that isoquinoline derivatives disrupt essential cellular processes in bacteria and cancer cells, making them valuable candidates for further development in medicinal chemistry .
Comparative Analysis with Similar Compounds
The following table compares Isoquinoline-DM with other related isoquinoline derivatives:
| Compound Name | Molecular Formula | Unique Features | Biological Activity |
|---|---|---|---|
| Isoquinoline-DM | C17H19N1O4 | Dihydroisoquinoline core with methoxy and veratryl groups | Antibacterial, anticancer |
| Papaverine | C20H21NO4 | Known for vasodilatory effects | Antispasmodic |
| Dihydropapaverine | C19H21NO4 | Similar structure but different pharmacological activity | Analgesic |
Q & A
Q. What are the established synthetic routes for 3,4-dihydro-6,7-dimethoxy-3-veratrylisoquinoline derivatives, and how are intermediates characterized?
The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 6,7-dimethoxy-3,4-dihydroisoquinoline-1-acetonitrile reacts with arylidenemalononitrile derivatives in acetonitrile under basic conditions (e.g., piperidine) to form pyrido[2,1-a]isoquinoline derivatives . Post-synthetic modifications include reactions with triethyl orthoformate, hydrazine hydrate, or acylating agents to yield ethoxymethyleneamino, imino, or acylated derivatives. Structural confirmation relies on elemental analysis and spectral data (IR, ¹H/¹³C NMR, MS) to verify substituent positions and purity .
Q. How are spectral techniques (e.g., NMR, IR) applied to confirm the structure of this compound and its derivatives?
¹H NMR is critical for identifying aromatic protons in the 6,7-dimethoxy groups (δ 3.8–4.0 ppm) and the veratryl substituent (δ 6.5–7.5 ppm). ¹³C NMR distinguishes carbonyl carbons (e.g., acetonitrile-derived nitrile at ~110 ppm) and methoxy carbons (~55 ppm). IR confirms functional groups (e.g., C≡N stretch at ~2200 cm⁻¹). Mass spectrometry validates molecular weight and fragmentation patterns .
Q. What biological activities are associated with the 6,7-dimethoxyisoquinoline scaffold?
Isoquinoline derivatives exhibit anticancer, anti-inflammatory, and antimicrobial activities. Specific analogs target FtsZ (a bacterial cell division protein) with MIC values <1 µg/mL against Staphylococcus aureus . The veratryl substituent may enhance lipophilicity, influencing membrane penetration and target binding .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize the antibacterial activity of 3-veratryl-substituted derivatives?
Key SAR findings:
- Substituent position : 3-veratryl enhances activity compared to 1-methyl analogs (e.g., compound 4b vs. 4a in ).
- Methoxy groups : 6,7-dimethoxy is critical for FtsZ inhibition; removal reduces potency by >10-fold.
- Quaternary ammonium salts : Methylation at N-2 (e.g., 4b ) improves solubility and bioavailability .
Methodological approach: Use Suzuki-Miyaura coupling to introduce diverse aryl groups (e.g., 3-t-butylphenyl) and evaluate MICs against Gram-positive pathogens .
Q. What experimental designs resolve contradictions in reaction yields for derivatives synthesized under similar conditions?
Contradictions in yields (e.g., 25% for 3b vs. 83% for 4a ) may arise from:
- Catalyst efficiency : Pd(OAc)₂/XPhos vs. HgI₂ in iodination reactions.
- Solvent polarity : Dioxane/water mixtures favor boronic acid coupling vs. anhydrous CHCl₃ for halide substitutions.
Resolution strategy: Apply factorial design to test variables (temperature, solvent ratio, catalyst loading) and identify dominant factors .
Q. How can computational methods predict the binding affinity of veratrylisoquinoline derivatives to biological targets?
Molecular docking (e.g., AutoDock Vina) models interactions with FtsZ’s GTP-binding pocket. Key parameters:
- Hydrogen bonding : Methoxy groups with Thr307 and Val297.
- Hydrophobic interactions : Veratryl substituent with Leu209 and Ile210.
Validate predictions via SPR (surface plasmon resonance) to measure binding kinetics (e.g., Kd values) .
Q. What strategies mitigate challenges in purifying 3,4-dihydroisoquinoline derivatives with high polarity?
- Chromatography : Use reversed-phase HPLC with C18 columns and gradients of acetonitrile/water (0.1% TFA) .
- Crystallization : Recrystallize hydrochloride salts from DCM/ether mixtures to enhance yield and purity .
Methodological Guidance
Q. How to design a factorial experiment to optimize synthetic conditions?
Q. What statistical approaches validate spectral data consistency across synthesized batches?
Q. How to address discrepancies between theoretical and observed biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
